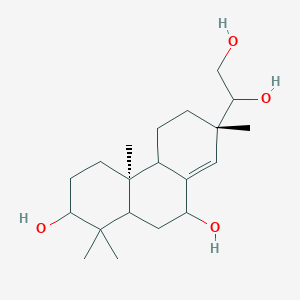
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxydarutigenol is a natural product that belongs to the class of compounds known as diterpenoids. It is a white crystalline solid that is non-volatile at room temperature. The molecular formula of 7-Hydroxydarutigenol is C20H34O4, and its molecular weight is 338.48 g/mol
準備方法
Synthetic Routes and Reaction Conditions
7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthetic routes typically involve multiple steps, including oxidation and reduction reactions, to achieve the desired structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of 7-Hydroxydarutigenol can be achieved through extraction from natural sources or through chemical synthesis. One common method involves extracting the compound from plants belonging to the genus Siegesbeckia, such as Siegesbeckia orientalis . The extraction process involves using organic solvents like chloroform, dichloromethane, and ethyl acetate to isolate the compound from the plant material.
化学反応の分析
Types of Reactions
7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Hydroxydarutigenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving 7-Hydroxydarutigenol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
科学的研究の応用
作用機序
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interfere with the signaling pathways that regulate cell growth and proliferation, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
Some compounds similar to 7-Hydroxydarutigenol include other diterpenoids such as:
- 7-Hydroxyrosmanol
- 7-Hydroxyabietic acid
- 7-Hydroxydehydroabietic acid
Uniqueness
What sets 7-Hydroxydarutigenol apart from these similar compounds is its unique structure and specific biological activities. While other diterpenoids may share some structural similarities, 7-Hydroxydarutigenol’s distinct hydroxylation pattern and its specific interactions with molecular targets make it a compound of particular interest in scientific research .
特性
分子式 |
C20H34O4 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-/m0/s1 |
InChIキー |
BIPACBIPISLDRK-QORURNSVSA-N |
異性体SMILES |
C[C@@]1(CCC2C(=C1)C(CC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O |
正規SMILES |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


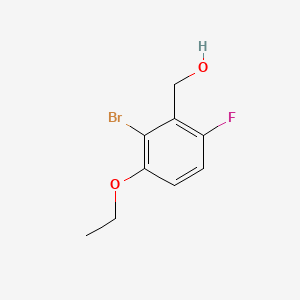

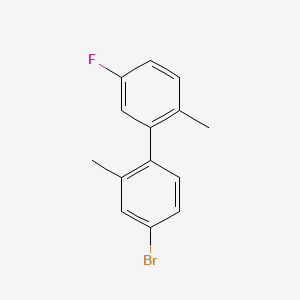

![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
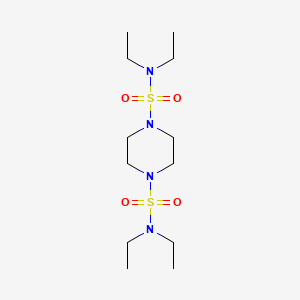
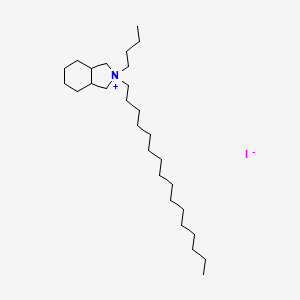
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
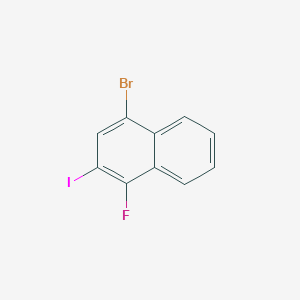
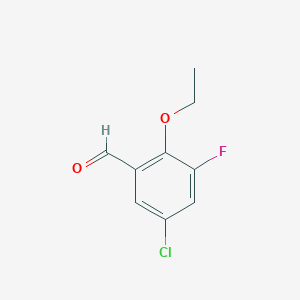
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
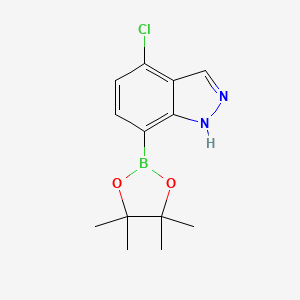

![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
